3-(3,4-dimethylphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Description
The compound belongs to a class of compounds known for their intriguing chemical structures and potential biological activities. The synthesis and analysis of such compounds, including their molecular structure, chemical reactions, and physical and chemical properties, contribute significantly to the development of new materials and drugs.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, showcasing the versatility of isatins and thiazolo[3,2-a][1,3,5]triazin-6(7H)-ones as key intermediates. For example, the condensation of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo-[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione with isatins led to novel compounds with significant structural complexity (Vasilevskii et al., 2010). This method emphasizes the role of specific intermediates in achieving the target molecular framework.
Molecular Structure Analysis
X-ray diffraction studies have been central in determining the crystal structure of these compounds, affirming the importance of molecular geometry in understanding their properties. For instance, the crystal structure of a related compound was elucidated, revealing a new conglomerate space group (Vasilevskii et al., 2010). Such analyses provide crucial insights into the stereochemistry and spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
The reactivity of these compounds under various conditions has been a focus of study, including their behavior in cycloaddition reactions and interactions with different reagents. For example, the [3 + 2]-cycloaddition of azomethine ylide to a closely related compound demonstrated stereospecificity, influencing the outcome of the reaction and the properties of the resulting compound (Kravchenko et al., 2012).
Physical Properties Analysis
The study of physical properties, such as solubility, melting points, and crystal structure, is essential for understanding the behavior of these compounds in various environments and potential applications. For instance, the discovery of new crystal forms and their thermal behavior provides insights into their stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and potential for forming derivatives, have been explored to understand the versatility and potential applications of these compounds. Studies on their reactivity, mechanism of reaction, and formation of novel derivatives enrich the chemical knowledge of this compound class.
For more comprehensive details and further reading, the following references are recommended:
properties
IUPAC Name |
(7Z)-3-(3,4-dimethylphenyl)-7-(2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-12-7-8-14(9-13(12)2)24-10-22-21-25(11-24)20(27)18(28-21)17-15-5-3-4-6-16(15)23-19(17)26/h3-9H,10-11H2,1-2H3,(H,23,26)/b18-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKSHQJZMUNNMH-ZCXUNETKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=C4C5=CC=CC=C5NC4=O)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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